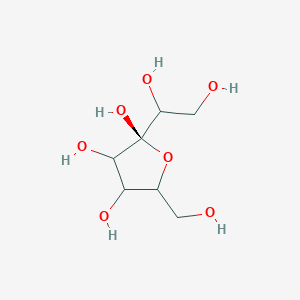
D-altrofurano-heptulose-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-altrofurano-heptulose-3 can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as the rhizomes of Actinidia kolomikta . The isolation process typically involves extraction and purification steps to obtain the pure compound.
Industrial Production Methods: The compound is available for research purposes and is not intended for human consumption .
Analyse Chemischer Reaktionen
Types of Reactions: D-altrofurano-heptulose-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
D-altrofurano-heptulose-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various biochemicals and as a research tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of D-altrofurano-heptulose-3 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect carbohydrate metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
D-altrofurano-heptulose-3 is unique among heptoses due to its specific structure and properties. Similar compounds include sedoheptulose and mannoheptulose, which are also ketoheptoses with seven carbon atoms and a ketone functional group . this compound is distinguished by its specific stereochemistry and biological activity .
List of Similar Compounds:- Sedoheptulose
- Mannoheptulose
These compounds share similar structural features but differ in their stereochemistry and biological functions .
Eigenschaften
Molekularformel |
C7H14O7 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(2S)-2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3?,4?,5?,6?,7-/m0/s1 |
InChI-Schlüssel |
NSQDEHXIGIPNHO-VICYTKJSSA-N |
Isomerische SMILES |
C(C1C(C([C@@](O1)(C(CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















